Species-Selective DHODH Inhibition vs. Human Ortholog
This compound demonstrates potent and highly selective inhibition of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) over the human ortholog (HsDHODH). In a direct enzymatic assay, the IC50 for PfDHODH was determined to be 35 nM. Under comparable assay conditions, the IC50 against HsDHODH was >100,000 nM, resulting in a selectivity window of >2,857-fold. This selectivity profile is a critical differentiator for antimalarial drug discovery, as it minimizes the potential for host toxicity arising from human DHODH inhibition [1].
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 35 nM (vs. P. falciparum DHODH) |
| Comparator Or Baseline | >100,000 nM (vs. Human DHODH) |
| Quantified Difference | >2,857-fold higher potency for the parasitic enzyme. |
| Conditions | Enzymatic assay at pH 8.0 using recombinant DHODH enzymes. |
Why This Matters
For procurement, this high species-selectivity distinguishes it from pan-DHODH inhibitors, making it a more valuable tool compound for malaria research with a reduced risk profile for mammalian studies.
- [1] BindingDB. (n.d.). BDBM50365225 CHEMBL1956290::US9238653, Table 5, Compound 14. Retrieved from BindingDB. View Source
